![molecular formula C6H5BrN2O3 B021939 3-Bromo-2-methoxy-5-nitropyridine CAS No. 15862-50-7](/img/structure/B21939.png)
3-Bromo-2-methoxy-5-nitropyridine
Overview
Description
3-Bromo-2-methoxy-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a halogenated heterocyclic compound, specifically a brominated and nitrated pyridine derivative
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it’s plausible that the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
In suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methoxy-5-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-methoxy-5-nitropyridine using bromine in the presence of a suitable solvent . Another method involves the nitration of 3-bromo-2-methoxypyridine using a mixture of sulfuric acid and nitric acid . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Overview:
3-Bromo-2-methoxy-5-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting cancer and bacterial infections.
Key Applications:
- Anticancer Agents: The compound is utilized in the development of novel anticancer drugs by serving as a building block for more complex structures.
- Antibiotics: It plays a role in synthesizing antibiotics that combat resistant bacterial strains.
Case Study:
In a study published by the Royal Society of Chemistry, researchers synthesized various derivatives of this compound, demonstrating its effectiveness as an intermediate in creating compounds with enhanced therapeutic properties .
Agricultural Chemicals
Overview:
In agriculture, this compound is incorporated into formulations of agrochemicals, enhancing the efficacy of pesticides and herbicides.
Key Applications:
- Pesticides: It contributes to the development of more effective pest control agents.
- Herbicides: The compound aids in formulating herbicides that improve crop yields by targeting specific weed species without harming crops.
Data Table: Agrochemical Formulations Using this compound
Formulation Type | Active Ingredient | Efficacy Improvement (%) |
---|---|---|
Pesticide | This compound | 25% |
Herbicide | This compound | 30% |
Material Science
Overview:
The unique electronic properties of this compound make it suitable for applications in material science, particularly in organic electronics.
Key Applications:
- Organic Semiconductors: It is used to create materials that exhibit semiconducting properties, essential for electronic devices.
Case Study:
Research indicates that incorporating this compound into organic semiconductor materials significantly enhances their conductivity and stability under operational conditions .
Research in Organic Chemistry
Overview:
As a building block in organic synthesis, this compound facilitates the exploration of new chemical reactions and pathways.
Key Applications:
- Synthesis of Complex Molecules: Chemists utilize this compound to synthesize complex organic molecules that are otherwise challenging to produce.
Data Table: Reactions Utilizing this compound
Reaction Type | Product | Yield (%) |
---|---|---|
Nucleophilic Substitution | Pyridine Derivative | 85% |
Coupling Reaction | Biaryl Compound | 90% |
Biochemical Studies
Overview:
In biochemistry, this compound is valuable for studying enzyme interactions and mechanisms.
Key Applications:
- Enzyme Inhibition Studies: The compound is used to investigate the inhibition effects on specific enzymes, contributing to drug discovery efforts.
Case Study:
A study highlighted its role in understanding enzyme kinetics and inhibition mechanisms, providing insights into potential therapeutic targets for drug development .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-5-nitropyridine: Lacks the methoxy group, affecting its solubility and reactivity.
3-Bromo-2-chloro-6-methyl-5-nitropyridine:
Uniqueness
3-Bromo-2-methoxy-5-nitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
3-Bromo-2-methoxy-5-nitropyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol, features a bromine atom, a methoxy group, and a nitro group attached to the pyridine ring. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₅BrN₂O₃
- Molecular Weight : 233.02 g/mol
- Functional Groups :
- Bromine (Br)
- Methoxy (-OCH₃)
- Nitro (-NO₂)
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various assays, suggesting its utility in treating inflammatory diseases.
- Anticancer Potential : Derivatives of this compound have been evaluated for their efficacy against different cancer cell lines. For instance, certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells, indicating its potential as an anticancer agent .
- Mechanism of Action : While the specific mechanisms of action remain to be fully elucidated, it is hypothesized that the functional groups present in the compound facilitate interactions with specific protein targets involved in disease pathways. This could include binding to enzymes or receptors linked to cancer and inflammation.
Antimicrobial Activity
A study exploring the antimicrobial effects of various nitropyridine derivatives found that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting enhanced efficacy.
Anti-inflammatory Studies
In vitro studies using human cell lines demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction was quantified using ELISA assays, showing a dose-dependent response.
Anticancer Activity
The anticancer properties were assessed using the MTT assay across several cancer cell lines:
Cell Line | IC₅₀ (µM) | Notes |
---|---|---|
MCF-7 (Breast) | 13.73 ± 2.32 | Significant cytotoxicity observed |
A549 (Lung) | 6.6 ± 0.6 | Higher potency compared to controls |
HepG2 (Liver) | 6.9 ± 0.7 | Induced apoptosis in treated cells |
These findings highlight the compound's potential as a lead structure for developing novel anticancer agents .
Synthesis Methods
Various synthetic routes have been reported for obtaining this compound:
- Microwave-assisted Suzuki-Miyaura coupling : This method involves coupling boronic acids with halogenated pyridines under microwave irradiation, leading to high yields of the desired product.
- Conventional methods : Traditional synthetic approaches include nucleophilic substitution reactions involving brominated pyridines and methanol under acidic conditions .
Properties
IUPAC Name |
3-bromo-2-methoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSBPXFYAADHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616121 | |
Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-50-7 | |
Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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